molecular formula C11H10BrNO3 B2524881 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 714207-41-7

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2524881
CAS No.: 714207-41-7
M. Wt: 284.109
InChI Key: NRZUTTBEPRXKBZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives This compound features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and pyrrolidine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

    Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    1-(3-Bromophenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

    1-(4-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a different position of the bromine atom on the phenyl ring.

    1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the presence of both the pyrrolidine ring and carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZUTTBEPRXKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714207-41-7
Record name 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid
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